Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of benzyl alcohol and corresponding carboxylic acids.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted carbamates and amines.
Scientific Research Applications
Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Industry: Utilized in the synthesis of high-energy-density materials and other specialized chemicals.
Mechanism of Action
The mechanism of action of Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Shares the benzyl group but lacks the additional functional groups present in Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate.
N-Substituted carbamates: These compounds have different substituents on the nitrogen atom, which can alter their reactivity and biological activity.
Sulfonamide-based carbamates: These compounds have a sulfonamide group, which provides different pharmacological properties compared to this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a versatile intermediate in organic synthesis and as a potent enzyme inhibitor. Its ability to form stable carbamate linkages makes it valuable in peptide synthesis and other chemical applications .
Properties
IUPAC Name |
benzyl N-[(2S)-1-oxo-1-(phenacylamino)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-14(21-19(24)25-13-15-8-4-2-5-9-15)18(23)20-12-17(22)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,23)(H,21,24)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJXSRRTCSHUAU-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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